Protecting Group Orthogonality: Cbz vs. Boc vs. Fmoc
Benzyl prop-2-yn-1-ylcarbamate (Cbz) provides orthogonal deprotection relative to Boc and Fmoc analogs. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas Boc is cleaved by mild acid (TFA) and Fmoc by base (piperidine). This orthogonality is quantified by the distinct cleavage conditions: Cbz requires H₂ (1–4 atm) with Pd/C in EtOH or MeOH at room temperature, compared to Boc cleavage with 20–50% TFA in CH₂Cl₂ at 0–25 °C, and Fmoc cleavage with 20% piperidine in DMF at room temperature [1].
| Evidence Dimension | Deprotection Conditions |
|---|---|
| Target Compound Data | H₂ (1–4 atm), Pd/C, EtOH/MeOH, rt; or HBr/AcOH |
| Comparator Or Baseline | Boc: 20–50% TFA/CH₂Cl₂; Fmoc: 20% piperidine/DMF |
| Quantified Difference | Orthogonal cleavage mechanisms: hydrogenolysis (Cbz) vs. acidolysis (Boc) vs. β-elimination (Fmoc) |
| Conditions | Standard peptide synthesis protocols |
Why This Matters
Enables sequential deprotection strategies in complex molecule synthesis, preventing side reactions and improving overall yield.
- [1] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, NJ, 2007. View Source
